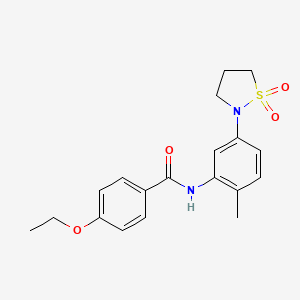

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide

説明

特性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-25-17-9-6-15(7-10-17)19(22)20-18-13-16(8-5-14(18)2)21-11-4-12-26(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMBRGSHELVCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide typically involves multiple steps. The starting materials and reagents used in the synthesis include 2-methylphenylamine, ethyl 4-ethoxybenzoate, and 1,1-dioxidoisothiazolidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) or sodium hydride (NaH).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality.

化学反応の分析

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., NaOMe, KOtBu). The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

科学的研究の応用

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. It can be utilized as a reagent in various chemical reactions, facilitating the development of new compounds with desirable properties.

Biology

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide may possess significant biological activities. Potential applications include:

- Antimicrobial Properties: Preliminary studies suggest efficacy against various microbial strains.

- Antifungal Activity: The compound may inhibit fungal growth, making it valuable in treating fungal infections.

- Anticancer Properties: Ongoing research is exploring its potential as a therapeutic agent for cancer treatment by targeting specific pathways involved in tumor growth.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to inhibit cyclin-dependent kinases (CDKs) suggests it may induce cell cycle arrest and apoptosis in cancer cells, positioning it as a candidate for cancer therapy.

Industry

In industrial applications, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide is explored for its unique chemical properties that can contribute to the development of new materials such as polymers and coatings.

Synthesis and Production

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide involves several steps:

- Starting Materials: Common reagents include 2-methylphenylamine, ethyl 4-ethoxybenzoate, and 1,1-dioxidoisothiazolidine.

- Reaction Conditions: Solvents such as dichloromethane or ethanol are often used, along with catalysts like palladium on carbon or sodium hydride.

- Purification Techniques: Advanced methods such as column chromatography and recrystallization are employed to ensure high yield and purity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through CDK inhibition.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against different bacterial strains. The findings suggested that it exhibited significant antimicrobial properties, indicating its potential use in developing new antibiotics.

作用機序

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, such as receptors and ion channels, to exert its biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs and Substituent Variations

The following benzamide derivatives, listed in the Pesticide Chemicals Glossary (2001), share structural similarities and functional motifs with the target compound:

| Compound Name | Key Substituents | Use/Category |

|---|---|---|

| N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide | Ethoxymethoxy group, dichlorophenyl | Etobenzanid (herbicide) |

| N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide | Triazole ring, methanesulfonamide, dichlorophenyl | Sulfentrazone (herbicide) |

| N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide | Difluorophenyl, pyridinecarboxamide | Diflufenican (herbicide) |

| N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide | Isothiazolidine dioxide, ethoxybenzamide, methylphenyl | Unknown (structural analog) |

Structural Analysis :

- Ethoxy vs. Ethoxymethoxy Groups : The target compound’s 4-ethoxy group differs from 4-(ethoxymethoxy) in etobenzanid. The latter’s extended ether chain may enhance solubility or alter target binding.

- Heterocyclic Substituents : The 1,1-dioxidoisothiazolidin-2-yl group in the target compound is distinct from the triazole (sulfentrazone) or pyridine (diflufenican) rings in analogs. Such heterocycles influence metabolic stability and mode of action.

- Halogenation Patterns : Unlike dichloro- or difluorophenyl groups in analogs, the target compound lacks halogen atoms but includes a methyl group, which may reduce electrophilicity and environmental persistence.

Research Implications and Limitations

- Activity Prediction: The absence of halogen atoms in the target compound may reduce herbicidal potency compared to etobenzanid or sulfentrazone but could improve selectivity for non-pesticidal applications.

- Data Gaps: No explicit biological or physicochemical data (e.g., IC₅₀, logP) are available for the target compound, limiting direct comparisons.

- Computational Tools : Programs like SHELXL () could aid in crystallographic analysis to elucidate its structure-activity relationship.

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates an isothiazolidin moiety, which is associated with various pharmacological effects. The following sections detail its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide is , with a molecular weight of approximately 362.44 g/mol. The structure includes:

- Isothiazolidin Group : Contributes to biological activity.

- Ethoxybenzamide : Enhances pharmacological properties.

Table 1: Structural Features and Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O4S |

| Molecular Weight | 362.44 g/mol |

| CAS Number | 941899-44-1 |

| Structure | Structure |

Anticancer Potential

Initial studies indicate that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by disrupting key cellular processes.

The compound primarily acts through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Neuroprotective Effects

Research has indicated that derivatives of this compound may also exhibit neuroprotective properties by inhibiting potassium channels involved in neuronal excitability. This suggests potential applications in treating neurodegenerative diseases.

Table 2: Biological Activities and Mechanisms

| Activity Type | Mechanism of Action |

|---|---|

| Anticancer | Inhibition of CDK2 leading to cell cycle arrest |

| Neuroprotection | Inhibition of Kv channels reducing neuronal apoptosis |

Study 1: Anticancer Efficacy

A study evaluated the effects of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 μM over 48 hours, with IC50 values indicating potent activity.

Study 2: Neuroprotection in Ischemia

In a rat model of ischemic stroke, treatment with the compound resulted in a marked reduction in infarct volume compared to control groups. This suggests its potential as a therapeutic agent for neuroprotection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a nucleophilic substitution or coupling reaction between 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline and 4-ethoxybenzoyl chloride. Key parameters to optimize include solvent choice (e.g., pyridine for acid scavenging), temperature (room temperature to 80°C), and stoichiometry. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography or recrystallization (e.g., methanol/water). Adjust catalyst loading (e.g., DMAP for acylations) to improve yield .

Q. How can the purity and structural identity of the compound be confirmed using analytical techniques?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity ≥95% .

- Structural Confirmation :

- NMR : Compare H/C spectra with predicted shifts (e.g., aromatic protons at δ 6.8–8.0 ppm, ethoxy group at δ 1.3–1.5 ppm).

- Mass Spectrometry : Confirm molecular ion peak (e.g., ESI-MS [M+H]).

- X-ray Crystallography : Solve crystal structure using SHELXL for refinement, focusing on hydrogen-bonding motifs (e.g., N–H⋯O interactions) .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction and analyze packing using Mercury software. Identify classical hydrogen bonds (e.g., amide N–H⋯O=S) and non-classical interactions (C–H⋯O/F). Centrosymmetric dimers or π-π stacking (3.5–4.0 Å spacing) may dominate. Refine thermal parameters with SHELXL to validate anisotropic displacement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the ethoxy group (e.g., replace with cyclopropylmethoxy or fluorinated alkoxy) to alter lipophilicity (clogP calculations).

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the benzamide ring to enhance receptor binding.

- In Vitro Testing : Screen analogs against target enzymes (e.g., PFOR for antimicrobial activity) using enzyme inhibition assays (IC determination) .

Q. What computational strategies are effective in predicting the compound’s pharmacological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., VEGFR, sodium channels). Validate docking poses with MD simulations (NAMD/GROMACS).

- Pharmacophore Mapping : Align compound features (amide, sulfone) with known inhibitors (e.g., nitazoxanide derivatives) using Schrödinger’s Phase .

Q. How can polymorphic forms of the compound impact bioavailability, and how are they characterized?

- Methodological Answer :

- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. ethanol).

- Characterization :

- PXRD : Compare diffraction patterns (e.g., Form I vs. Form II peaks at 10° vs. 12° 2θ).

- DSC/TGA : Assess thermal stability (melting points, decomposition profiles).

- Bioavailability : Perform dissolution testing in simulated gastric fluid (pH 1.2–6.8) and correlate with PXRD data .

Q. How do contradictory bioactivity results (e.g., Gram-negative vs. Gram-positive efficacy) arise, and how are they resolved?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized inoculum sizes (CFU/mL) and control compounds (e.g., ciprofloxacin for bacteria).

- Membrane Permeability : Measure compound uptake in Gram-negative vs. Gram-positive models (e.g., outer membrane permeabilizers like EDTA).

- Resistance Testing : Check for efflux pump overexpression (e.g., AcrAB-TolC in E. coli) via RT-PCR .

Q. What strategies improve metabolic stability in preclinical studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL protein, NADPH regeneration system) and quantify parent compound via LC-MS/MS.

- Metabolite ID : Use high-resolution MS (Q-TOF) to identify oxidation (e.g., ethoxy → hydroxy) or glucuronidation sites.

- Structural Hardening : Replace labile groups (e.g., methyl → trifluoromethyl) to block CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。